molecular formula C11H11NO2 B1671888 3-Indolepropionic acid CAS No. 830-96-6

3-Indolepropionic acid

Cat. No. B1671888
CAS RN: 830-96-6
M. Wt: 189.21 g/mol
InChI Key: GOLXRNDWAUTYKT-UHFFFAOYSA-N
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Description

3-Indolepropionic acid (IPA), also known as indole-3-propionic acid, is an organic compound with the chemical formula C11H11NO2 . It has been studied for its potential therapeutic value in the treatment of Alzheimer’s disease . As of 2022, IPA shows potential in the treatment of this disease, though the therapeutic effect of IPA depends on dose and time of therapy initiation . This compound is endogenously produced by human microbiota and has only been detected in vivo when the species Clostridium sporogenes is present in the gastrointestinal tract .


Synthesis Analysis

IPA can be synthesized through a reaction with N-bromosuccinimide in acetic acid followed by treatment with a H2/Pd catalyst . It is also produced endogenously by the species Clostridium sporogenes, which uses tryptophan to synthesize IPA .


Molecular Structure Analysis

The molecular structure of IPA consists of an indole group attached to a propionic acid group . The molecular formula is C11H11NO2, and it has a molar mass of 189.214 g/mol .


Chemical Reactions Analysis

IPA is a potent scavenger of hydroxyl radicals, even more so than melatonin, the most potent scavenger of hydroxyl radicals that is synthesized by human enzymes . Similar to melatonin but unlike other antioxidants, it scavenges radicals without subsequently generating reactive and pro-oxidant intermediate compounds .


Physical And Chemical Properties Analysis

IPA is a solid at room temperature with a melting point of 134 to 135 °C (273 to 275 °F) . Its chemical structure can be represented by the SMILES string C1=CC=C2C(=C1)C(=CN2)CCC(=O)O .

Scientific Research Applications

Synthesis and Structure

  • Synthesis Methodology : A one-pot procedure for synthesizing 3-indolepropionic acids from commercially available materials has been developed, providing high yields without chromatography (Adamo & Konda, 2007).
  • Crystal Structure : The crystal structure of 3-indolepropionic acid, determined by X-ray single crystal diffraction, forms a one-dimensional chained structure through hydrogen bonds and π-π interaction (Wang, 2013).

Biomedical Applications

  • Reproductive Health : 3-Indolepropionic acid has shown potential in improving male reproductive function by reducing oxidative stress and inflammation in the hypothalamic-pituitary-gonadal axis in rats (Owumi et al., 2021).
  • Immunosuppression : The compound has been studied for its role in immunosuppression, particularly in its effects on T-cell exhaustion and immune modulation, making it a candidate for autoimmune diseases and chronic infection management (Guijas et al., 2022).
  • Colitis Treatment : It exhibits anti-inflammatory properties and has been found effective in ameliorating colitis in mice, suggesting its therapeutic potential for intestinal health (Fu et al., 2022).

Agricultural and Environmental Applications

  • Algicidal Activity : 3-Indolepropionic acid has been identified as an effective algicide, potentially useful in hydroponic systems for controlling algae growth (Nonomura et al., 2001).
  • Stem Cell Research : A synthetic derivative of 3-indolepropionic acid has shown efficacy in improving the reprogramming ofhuman somatic cells into a pluripotent state and aiding the growth and maintenance of human pluripotent stem cells, highlighting its potential in regenerative medicine (Lee et al., 2012).

Metabolic and Disease Research

  • Type 2 Diabetes : Higher levels of 3-indolepropionic acid have been associated with a reduced likelihood of developing type 2 diabetes. This effect is thought to be mediated by its impact on β-cell function and insulin sensitivity (de Mello et al., 2017).
  • Obesity and Metabolic Dysfunction : Indolepropionic acid reduces obesity-induced metabolic dysfunction by improving gut barrier integrity and exerting anti-inflammatory effects, suggesting its potential use in obesity treatment (Chen et al., 2022).

Other Applications

  • Microbial Metabolite Research : As a metabolite produced by gut microbiota, 3-indolepropionic acid has implications in the study of microbial metabolites and their role in human health (Guijas et al., 2022).

Safety And Hazards

When handling IPA, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .

properties

IUPAC Name

3-(1H-indol-3-yl)propanoic acid
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InChI

InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)
Source PubChem
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InChI Key

GOLXRNDWAUTYKT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)O
Source PubChem
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Molecular Formula

C11H11NO2
Record name 3-indolepropionic acid
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DSSTOX Substance ID

DTXSID7061192
Record name 1H-Indole-3-propanoic acid
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Molecular Weight

189.21 g/mol
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Physical Description

Solid
Record name Indole-3-propionic acid
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Product Name

3-Indolepropionic acid

CAS RN

830-96-6
Record name 1H-Indole-3-propanoic acid
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Record name 3-(Indol-3-yl)propionic acid
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Melting Point

134 - 135 °C
Record name Indole-3-propionic acid
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Synthesis routes and methods

Procedure details

Reaction of indole XXI with acrylic acid in the presence of acetic acid affords the indole-3-propionic acid. Esterification, alkylation of the indole nitrogen, if desired, and trifluoroacetic acid hydrolysis gives rise to indoles of Formula VII in which R is (CH2)mCO2R9, m is 2 and R2 is H or C1 -C3 alkyl. ##STR29##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Indolepropionic acid
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Citations

For This Compound
1,240
Citations
B Zhang, M Jiang, J Zhao, Y Song, W Du… - Frontiers in …, 2022 - frontiersin.org
The increasing prevalence of metabolic syndrome has become a serious public health problem. Certain bacteria-derived metabolites play a key role in maintaining human health by …
Number of citations: 28 www.frontiersin.org
CY Sun, CJ Lin, HC Pan, CC Lee, SC Lu, YT Hsieh… - Clinical Nutrition, 2019 - Elsevier
… Significant difference of serum 3-indolepropionic acid levels between the control group (CG, n … decline had significant decreased serum 3-indolepropionic acid intensities at the start and …
Number of citations: 44 www.sciencedirect.com
C Guijas, LE Horton, L Hoang, X Domingo-Almenara… - Metabolites, 2022 - mdpi.com
The microbial-derived metabolite, 3-indolepropionic acid (3-IPA), has been intensely studied since its origins were discovered in 2009; however, 3-IPA’s role in immunosuppression has …
Number of citations: 3 www.mdpi.com
HE Johnson, DG Crosby - The Journal of Organic Chemistry, 1960 - ACS Publications
… I and II are not possible intermediates in the present synthesis of 3-indolepropionic acid. Ill … indole in acetic acid solution react to give 3-indolepropionic acid. Also, methyl acrylate and …
Number of citations: 21 pubs.acs.org
H Lee, S Park, S Ju, S Kim, JW Yoo… - Molecular …, 2021 - ACS Publications
… The microbial metabolite 3-indolepropionic acid (3-IPA) is one such communication mediator with potent antioxidative and anti-inflammatory activity. To apply the metabolite for the …
Number of citations: 13 pubs.acs.org
SE Owumi, GE Adebisi, OA Odunola - Chemico-Biological Interactions, 2023 - Elsevier
The “anthracycline, Epirubicin (EPI),” in managing breast cancer, is highly cytotoxic. Tryptophan-derived 3-indolepropionic acid (3-IPA) decreases oxidative damage, and its prospect of …
Number of citations: 3 www.sciencedirect.com
B Cao, RY Zhao, HH Li, XM Xu… - Military Medical …, 2022 - mmrjournal.biomedcentral.com
… After a series of screenings, we found that oral administration of asparagine (Asn) and 3-indolepropionic acid (IPA) effectively prolonged posttraumatic survival time [Asn plus IPA vs. …
Number of citations: 5 mmrjournal.biomedcentral.com
LA Peteanu, DH Levy - The Journal of Physical Chemistry, 1988 - ACS Publications
… We have observed the electronic spectra of complexes of tryptamineand 3-indolepropionic acid … of tryptamine, tryptophan, and 3indolepropionic acid with solvent shifts in the spectrum of …
Number of citations: 80 pubs.acs.org
DM Lee, KE Ecton, SRJ Trikha… - American Journal …, 2020 - journals.physiology.org
Emerging evidence suggests that intestinal microbes regulate host physiology and cardiometabolic health, although the mechanism(s) by which they do so is unclear. Indoles are a …
Number of citations: 22 journals.physiology.org
Q Li, Y You, Y Zeng, X Wang, Z Pan… - … American Journal of …, 2022 - academic.oup.com
Background Indole-3-propionic acid (IPA), a microbiota-produced tryptophan metabolite, has been shown to exhibit cardioprotective effects in animal models. However, the relation of …
Number of citations: 11 academic.oup.com

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